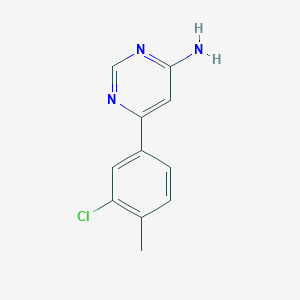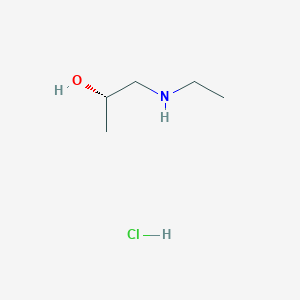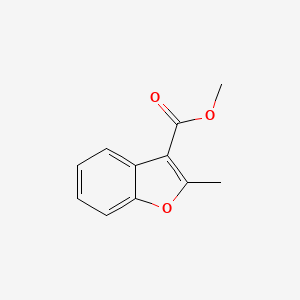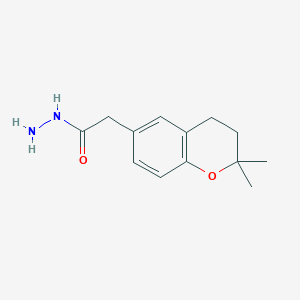
6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine
Übersicht
Beschreibung
“6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C11H10ClN3 . It is a pyrimidine derivative, which is a class of organic compounds that are widely distributed in nature and are fundamental to many biological processes .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves an oxidative annulation involving amidines and ketones . A specific synthesis method for “6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine” is not available in the retrieved data.Molecular Structure Analysis
The molecular weight of “6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine” is 219.67 . The exact molecular structure is not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- 6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine can be transformed into various derivatives. For instance, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be converted into 2-alkyl(and 2-aryl)amino derivatives, and treatment with SOCl2 -DMF yields 6-alkyl- and 5,6-dialkyl-2-methoxy-4-chloro pyrimidines (Botta et al., 1985).
Antimicrobial and Antitubercular Activities
- Some derivatives of 6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine exhibit notable antimicrobial and antitubercular activities. For instance, azetidinone analogues derived from pyrimidine amine show effectiveness against bacterial and fungal strains, as well as in vitro activity against mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).
Anti-Inflammatory and Analgesic Properties
- Pyrimidine derivatives, including those related to 6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine, have shown potential as anti-inflammatory and analgesic agents. For instance, a study on 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives indicated significant anti-inflammatory and analgesic activities (Muralidharan et al., 2019).
Antihypertensive Activity
- Certain derivatives of 6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine have been found to possess antihypertensive properties. A study on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives showed gradual and sustained blood pressure reduction in hypertensive rats at certain doses (Bennett et al., 1981).
Wirkmechanismus
Target of Action
The primary targets of 6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine . These factors can include pH, temperature, presence of other molecules, and more.
Eigenschaften
IUPAC Name |
6-(3-chloro-4-methylphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-7-2-3-8(4-9(7)12)10-5-11(13)15-6-14-10/h2-6H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUQHTBGDGWHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1434908.png)
![9-(Trifluoromethyl)-6-azaspiro[3.5]nonane](/img/structure/B1434909.png)



![[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1434915.png)


![2-[(3-Chloro-4-fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434923.png)

![Cyclopentanemethanol, 1-[[(1-methylethyl)amino]methyl]-](/img/structure/B1434925.png)
![Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene)-2-(2-amino-1,1-biphenyl)]palladium(II)](/img/structure/B1434927.png)
![Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate](/img/structure/B1434928.png)
